molecular formula C30H25NO7 B11568390 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568390
M. Wt: 511.5 g/mol
InChI Key: ZSSDKUNATVWZNX-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chromeno[2,3-c]pyrrole Core: This core structure can be constructed via a multi-step process involving cyclization reactions, often starting from readily available aromatic precursors.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole intermediate with the chromeno[2,3-c]pyrrole core, followed by functional group modifications to introduce the methoxy and prop-2-en-1-yloxy substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of novel polymers and advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole and chromeno[2,3-c]pyrrole moieties are key structural elements that enable these interactions. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxyphenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C30H25NO7

Molecular Weight

511.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H25NO7/c1-4-11-35-22-10-7-19(14-24(22)34-3)27-26-28(32)20-12-17(2)5-8-21(20)38-29(26)30(33)31(27)15-18-6-9-23-25(13-18)37-16-36-23/h4-10,12-14,27H,1,11,15-16H2,2-3H3

InChI Key

ZSSDKUNATVWZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)OCC=C)OC

Origin of Product

United States

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